molecular formula C76H142O15 B12684308 Sucrose tetrapalmitate CAS No. 29063-59-0

Sucrose tetrapalmitate

Cat. No.: B12684308
CAS No.: 29063-59-0
M. Wt: 1295.9 g/mol
InChI Key: XOMOECRKARFUKZ-DNOFMLLBSA-N
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Description

Sucrose tetrapalmitate is a chemical compound derived from sucrose and palmitic acid. It is an ester formed by the esterification of sucrose with palmitic acid. The molecular formula of this compound is C76H142O15, and it is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose tetrapalmitate can be synthesized through the transesterification reaction of sucrose with fatty acid methyl esters, such as methyl palmitate. This reaction typically involves the use of a catalyst, such as potassium carbonate, and is carried out at elevated temperatures ranging from 100 to 140°C . The reaction conditions, including the concentration of the emulsifier and the catalyst, play a crucial role in determining the yield and selectivity of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves solvent-free reactive systems to enhance the efficiency and sustainability of the process. The use of commercial emulsifiers as compatibility agents and the optimization of reaction parameters, such as temperature and catalyst concentration, are essential for achieving high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Sucrose tetrapalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose tetrapalmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can enhance the absorption of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monopalmitate
  • Sucrose dipalmitate
  • Sucrose tripalmitate
  • Sucrose octaacetate
  • Sucrose laurate

Comparison

Sucrose tetrapalmitate is unique among sucrose esters due to its higher degree of esterification, which imparts distinct physicochemical properties. Compared to sucrose monopalmitate, dipalmitate, and tripalmitate, this compound has a higher hydrophobicity, making it more effective as a surfactant and emulsifier . Additionally, its multiple ester groups provide enhanced stability and functionality in various applications .

Biological Activity

Sucrose tetrapalmitate is a sugar fatty acid ester derived from sucrose and palmitic acid, notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals, food science, and cosmetics, due to its surfactant properties and potential health benefits. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C76H142O15C_{76}H_{142}O_{15} and is characterized by the esterification of four palmitic acid molecules with one sucrose molecule. This structure contributes to its unique physicochemical properties, including its emulsifying capabilities.

PropertyValue
Molecular Weight1,374.04 g/mol
SolubilityInsoluble in water; soluble in organic solvents
HLB Value16 (indicating good emulsifying properties)

Antimicrobial Properties

Sucrose esters, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes due to their surfactant nature.

  • Case Study : A study conducted by Ferrer et al. (2005) highlighted the antimicrobial effects of sugar esters against pathogenic bacteria, suggesting their potential use as natural preservatives in food products.

Anti-Cancer Properties

Research indicates that sucrose esters exhibit anti-tumor properties. This compound has been studied for its ability to enhance the cytotoxic effects on cancer cells.

  • Case Study : Nishikawa et al. (1981) found that maltose tetrapalmitate acted as an immunoadjuvant against mammary adenocarcinoma in rats. Although this study focused on maltose esters, it provides insights into the potential applications of sucrose esters in cancer therapy.

Neuroprotective Effects

Recent studies have suggested that sucrose esters may possess neuroprotective properties. These compounds could help mitigate oxidative stress and inflammation in neuronal cells.

  • Research Findings : A review by Benrezzak & Nigam (1992) discussed the neuroprotective effects of sugar esters, emphasizing their role in reducing neuroinflammation and promoting neuronal health.

The biological activities of this compound can be attributed to several mechanisms:

  • Surfactant Activity : The surfactant properties facilitate the penetration of active ingredients through biological membranes.
  • Membrane Disruption : The amphiphilic nature allows sucrose esters to integrate into lipid membranes, leading to cell lysis in microorganisms.
  • Modulation of Drug Release : Sucrose esters can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy.

Applications in Food and Pharmaceuticals

This compound is utilized as an emulsifier in food products and as a drug delivery agent in pharmaceuticals due to its favorable safety profile and functional properties.

Table 2: Applications of this compound

ApplicationDescription
Food EmulsifierUsed to stabilize emulsions in sauces and dressings
Drug DeliveryEnhances solubility and absorption of hydrophobic drugs
Cosmetic IngredientActs as an emollient and stabilizer in creams

Properties

CAS No.

29063-59-0

Molecular Formula

C76H142O15

Molecular Weight

1295.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1

InChI Key

XOMOECRKARFUKZ-DNOFMLLBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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